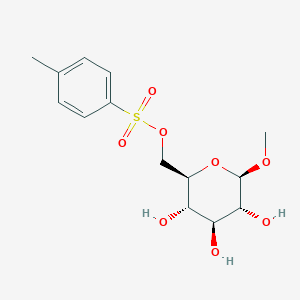

Methyl 6-O-tosyl-beta-D-glucopyranoside

Description

Methyl 6-O-tosyl-β-D-glucopyranoside is a glycosyl derivative in which the 6-hydroxyl group of methyl β-D-glucopyranoside is substituted with a tosyl (p-toluenesulfonyl) group. The tosyl group acts as a versatile leaving group, enabling its use in glycosylation reactions for synthesizing oligosaccharides and glycoconjugates. Its reactivity is attributed to the electron-withdrawing nature of the sulfonate group, which facilitates nucleophilic displacement under controlled conditions . This compound is widely employed in carbohydrate chemistry due to its stability and predictable reactivity in stereoselective glycosidic bond formation.

Properties

Molecular Formula |

C14H20O8S |

|---|---|

Molecular Weight |

348.37 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H20O8S/c1-8-3-5-9(6-4-8)23(18,19)21-7-10-11(15)12(16)13(17)14(20-2)22-10/h3-6,10-17H,7H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 |

InChI Key |

DBMMVDKCWRGJEG-RKQHYHRCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 6-O-tosyl-beta-D-glucopyranoside

General Synthetic Strategy

The synthesis of this compound typically involves the selective tosylation of methyl beta-D-glucopyranoside at the 6-hydroxyl position. The key steps include:

- Protection of hydroxyl groups (if necessary) to prevent undesired reactions at other positions.

- Tosylation of the free 6-OH group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

- Purification to isolate the desired 6-O-tosyl derivative.

Detailed Reaction Conditions

Tosylation Reaction

- Starting Material: Methyl beta-D-glucopyranoside (unprotected or selectively protected).

- Reagents: p-Toluenesulfonyl chloride (p-TsCl), pyridine or triethylamine as base.

- Solvent: Anhydrous dichloromethane (DCM) or pyridine.

- Temperature: Low temperatures (0 °C to room temperature) to ensure regioselectivity.

- Time: Typically several hours until completion.

The tosylation proceeds by nucleophilic attack of the 6-hydroxyl oxygen on the sulfonyl chloride, facilitated by the base, which scavenges the released HCl. The reaction selectively modifies the primary 6-OH due to its higher nucleophilicity and less steric hindrance compared to secondary hydroxyls.

Protection and Deprotection (Optional)

In some synthetic routes, other hydroxyl groups of methyl beta-D-glucopyranoside are protected by acetylation or benzylation to avoid side reactions. After tosylation, these protecting groups can be removed under acidic or basic conditions to yield the free hydroxyls.

Representative Synthetic Procedures from Literature

Mechanistic Insights and Selectivity

- The primary 6-hydroxyl group in methyl beta-D-glucopyranoside is more reactive than secondary hydroxyls due to less steric hindrance and higher nucleophilicity.

- Use of pyridine acts both as a solvent and base, promoting tosylation and neutralizing HCl formed.

- Low temperature helps in minimizing over-tosylation and side reactions.

- Protecting groups on other hydroxyls (e.g., acetyl or benzyl) are employed to enhance selectivity and yield.

Characterization of this compound

The synthesized compound is characterized by:

Nuclear Magnetic Resonance Spectroscopy (NMR):

- ^1H NMR confirms the presence of tosyl aromatic protons and the methyl glucopyranoside protons.

- ^13C NMR shows signals corresponding to tosyl carbon atoms and glucopyranoside carbons.

-

- Confirms molecular weight consistent with this compound.

-

- Characteristic sulfonyl (S=O) stretching bands near 1350 and 1170 cm^-1.

- O-H stretching bands depending on protection status.

Comparative Data Table: Tosylation of Methyl Beta-D-Glucopyranoside vs. Other Derivatives

| Compound | Tosylation Reagent | Solvent/Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methyl beta-D-glucopyranoside | p-Toluenesulfonyl chloride | Pyridine | 0 °C to RT | 70-80 | Selective 6-OH tosylation |

| 2,3,4,6-Tetra-O-acetyl methyl beta-D-glucopyranoside | p-Toluenesulfonyl chloride | Pyridine | 0 °C to RT | 65-75 | Requires deprotection post-tosylation |

| Unprotected D-glucopyranose | p-Toluenesulfonyl chloride | Pyridine | 0 °C to RT | 50-60 | Less selective, multiple tosylations possible |

Case Studies and Research Findings

Use in Glycosylation Reactions

This compound serves as an effective glycosyl donor due to the tosyl group being an excellent leaving group. It has been employed in the synthesis of complex glycoproteins and glycoconjugates under mild conditions, facilitating the formation of glycosidic bonds with high selectivity and yield.

Synthesis of Spin-Labeled Glycolipids

In advanced carbohydrate chemistry, this compound derivatives have been used to introduce functional groups such as nitroxide spin labels at the 6-position, enabling studies in membrane biophysics and molecular imaging.

Industrial Scale Preparation

Industrial synthesis follows similar principles but with larger reactors and continuous flow technology to improve scalability and reproducibility. Strict control of temperature, stoichiometry, and purification methods ensures high product quality.

Summary Table of Preparation Methods

| Preparation Step | Reagents and Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Protection (optional) | Acetic anhydride, pyridine, RT | Protect other hydroxyls | 85-90 | Enhances selectivity |

| Tosylation | p-Toluenesulfonyl chloride, pyridine, 0 °C to RT | Introduce tosyl group at 6-OH | 70-80 | Key step |

| Deprotection | NaOMe in MeOH, RT | Remove protecting groups | 90 | Final step |

| Purification | Chromatography or recrystallization | Isolate pure compound | - | Essential for purity |

Chemical Reactions Analysis

Methyl 6-O-tosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the tosyl group, yielding methyl beta-D-glucopyranoside.

Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form sulfonic acid derivatives

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 6-O-tosyl-beta-D-glucopyranoside has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various glycosides and other complex molecules.

Biology: The compound is used to study enzyme-substrate interactions, particularly those involving glycosidases.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including anti-cancer and anti-viral drugs.

Industry: The compound is used in the production of surfactants and emulsifiers .

Mechanism of Action

The mechanism of action of Methyl 6-O-tosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. This property makes it useful in the synthesis of various derivatives and in studying enzyme kinetics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 6-O-Tosyl-β-D-Glucopyranoside vs. Methyl-6-Iodo-α-D-Glucopyranoside

Methyl-6-iodo-α-D-glucopyranoside () replaces the 6-O-tosyl group with an iodo substituent. The iodine atom, a superior leaving group compared to tosylate, allows nucleophilic substitution under milder conditions. However, its lability may lead to side reactions, such as premature displacement during synthesis. The compound is synthesized via iodination of methyl α-D-glucopyranoside using PPh₃/I₂ in THF (91% yield) . Applications include radiolabeling and intermediate synthesis for complex glycans.

Key Differences:

- Reactivity: Iodo > Tosyl (due to weaker C–I bond).

- Synthesis Conditions: Iodo requires reflux (THF, 4 hours), whereas tosyl reactions proceed at -30°C .

- Stability: Tosyl derivatives are more stable during storage.

Methyl 6-O-Tosyl-β-D-Glucopyranoside vs. Methyl 6-O-(4-Methoxybenzoyl)-α-D-Glucopyranoside

Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside () features an ester group at the 6-O position. The 4-methoxybenzoyl group serves as a protecting group rather than a leaving group, requiring harsher conditions (e.g., strong acids/bases) for removal. Its synthesis involves 4-methoxybenzoyl chloride and DMAP in DMF (0°C to RT, 83% yield) . This compound is primarily used in antimicrobial studies, highlighting the role of acyl groups in bioactivity.

Key Differences:

- Functionality: Tosyl enables glycosylation; benzoyl acts as a protective group.

- Reaction Flexibility: Tosyl derivatives are more versatile in glycosylation.

Methyl 6-O-Tosyl-β-D-Glucopyranoside vs. Benzyl 6-O-Tosyl Derivatives

Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside () shares the 6-O-tosyl group but incorporates additional benzyl and acetamido groups. These modifications enhance steric hindrance and alter solubility, making it suitable for enzymatic studies (e.g., β-glucosidase assays) and glycopeptide synthesis. Unlike the simpler methyl glucopyranoside backbone, this derivative’s applications focus on probing enzyme kinetics .

Key Differences:

- Backbone Complexity: Benzyl/acetamido groups increase steric bulk.

- Applications: Methyl derivatives are used in glycosylation; benzyl derivatives in enzymatic assays.

Comparison with Sulfonate-Based Glycosyl Donors

and highlight glycosyl donors with p-nitrobenzenesulfonyl (Ns) and 3,5-bis(trifluoromethyl)benzenesulfonyl (Tf) groups. These electron-withdrawing substituents enhance leaving group ability compared to tosyl, enabling glycosylation at higher temperatures (e.g., -30°C vs. -78°C for Tf). Yields for Ns/Tf derivatives (72–83%) are comparable to tosyl, but their superior reactivity reduces stereochemical control in some cases .

Data Tables

Table 2: Reactivity Trends of Sulfonate Leaving Groups

| Leaving Group | Electron-Withdrawing Effect | Glycosylation Temperature | Stereoselectivity Control |

|---|---|---|---|

| Tosyl (p-toluenesulfonyl) | Moderate | -30°C | High |

| Ns (p-nitrobenzenesulfonyl) | High | -30°C | Moderate |

| Tf (3,5-bis(trifluoromethyl)phenyl) | Very High | -78°C | Low |

Research Findings

- Tosyl vs. Iodo: The iodo group’s superior leaving ability simplifies glycosylation but requires careful handling to avoid side reactions. Tosyl derivatives offer a balance between stability and reactivity .

- Sulfonate Comparison: Electron-withdrawing groups (Ns, Tf) improve leaving group ability but may compromise stereochemical outcomes. Tosyl remains preferred for predictable β-selectivity .

- Biological Relevance: Esters (e.g., 4-methoxybenzoyl) are less reactive in glycosylation but valuable in probing bioactivity .

Q & A

Q. What are the optimal synthetic routes for introducing the tosyl group at the 6-O position of methyl beta-D-glucopyranoside?

The synthesis of Methyl 6-O-tosyl-beta-D-glucopyranoside typically involves selective tosylation of the primary hydroxyl group at the C6 position. Key steps include:

- Protection of reactive hydroxyl groups : Use benzylidene (e.g., 4,6-O-benzylidene protection) to block the 4- and 6-hydroxyls, followed by selective opening to expose the 6-OH .

- Tosylation : React the exposed 6-OH with tosyl chloride (TsCl) in anhydrous pyridine or dichloromethane under inert conditions. Pyridine acts as both a base and solvent, neutralizing HCl byproducts .

- Deprotection : Remove remaining protecting groups (e.g., benzylidene) via acid hydrolysis.

Methodological Note : Monitor reaction progress using TLC (Rf shifts) and confirm regioselectivity via H NMR (characteristic downfield shifts for tosyl-O protons at ~7.8 ppm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Critical characterization techniques include:

- NMR Spectroscopy :

- H NMR: Identify the tosyl group (aromatic protons at δ 7.3–7.8 ppm, methyl protons at δ 2.4 ppm) and anomeric proton (δ ~4.5–5.5 ppm, J = 7–8 Hz for β-configuration).

- C NMR: Confirm the tosyl group (SOAr carbons at δ 128–145 ppm) and glycosidic linkage (C1 at δ ~103–105 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+Na] at m/z ~450–470).

- Polarimetry : Measure specific rotation ([α]) to confirm stereochemical purity (e.g., β-anomer shows distinct optical activity vs. α) .

Q. What are the common side reactions during tosylation, and how can they be mitigated?

- Over-tosylation : Competing reactions at secondary hydroxyls (e.g., 2-OH or 3-OH) may occur if protection/deprotection steps are incomplete.

- Solution : Use bulky protecting groups (e.g., trityl at 6-OH) to sterically hinder undesired sites .

- Hydrolysis of Tosyl Group : Moisture-sensitive conditions may lead to premature cleavage.

Advanced Research Questions

Q. How does the tosyl group influence glycosylation reaction kinetics and stereochemistry?

The tosyl group acts as a leaving group in nucleophilic substitution (SN2) reactions, enabling:

- Glycosidic Bond Formation : Reactivity with glycosyl acceptors (e.g., alcohols, amines) under basic conditions. The tosyl group’s electron-withdrawing nature stabilizes the transition state, accelerating SN2 mechanisms .

- Stereochemical Control : Retention of configuration at C6 due to the SN2 mechanism. For example, tosyl displacement by azide yields 6-azido-6-deoxy derivatives with retained β-configuration .

Experimental Design : Compare reaction rates (e.g., via F NMR kinetics) using tosyl vs. mesyl (methylsulfonyl) groups to assess leaving group efficacy .

Q. What strategies are employed to resolve contradictions in enzyme inhibition data involving 6-O-tosyl derivatives?

Discrepancies in β-glucosidase inhibition assays may arise from:

Q. Resolution Approach :

Perform competitive inhibition assays with wild-type vs. mutant enzymes (e.g., site-directed mutagenesis of active-site residues).

Use isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can Methyl 6-O-tosyl-beta-D-glucopiranoside be utilized in the synthesis of complex oligosaccharides?

The compound serves as a key intermediate in oligosaccharide synthesis:

- Stepwise Glycosylation :

- Orthogonal Reactivity : Combine with other activated donors (e.g., trichloroacetimidates) for one-pot multi-glycosylation .

Case Study : Synthesis of hyaluronic acid fragments using 6-O-tosyl derivatives to control β(1→3)/β(1→4) linkages .

Q. What computational methods are used to predict the stability and reactivity of 6-O-tosyl derivatives?

- DFT Calculations : Model transition states for SN2 reactions to predict regioselectivity (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., GROMACS) to assess steric effects of the tosyl group .

Validation : Correlate computational data with experimental kinetics (e.g., Eyring plots for activation energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.